molecular formula C19H19NO5S B6428955 methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate CAS No. 1705901-22-9

methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate

Cat. No.: B6428955
CAS No.: 1705901-22-9
M. Wt: 373.4 g/mol
InChI Key: MOWKSWNWTIIINQ-UHFFFAOYSA-N
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Description

Methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The benzenesulfonyl group is then introduced via sulfonylation reactions, often using reagents like benzenesulfonyl chloride in the presence of a base such as pyridine. The final step involves esterification to form the benzoate ester, typically using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, binding to active sites and inhibiting enzyme activity. The pyrrolidine ring can enhance binding affinity and selectivity through its unique three-dimensional structure .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Benzenesulfonyl derivatives: Compounds such as benzenesulfonamide and benzenesulfonic acid share the benzenesulfonyl group.

Uniqueness

Methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities.

Properties

IUPAC Name

methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-25-19(22)17-10-6-5-9-16(17)18(21)20-12-11-15(13-20)26(23,24)14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWKSWNWTIIINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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